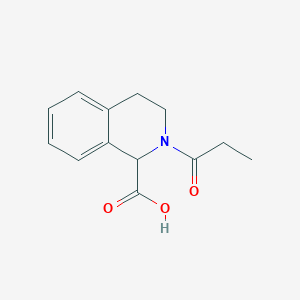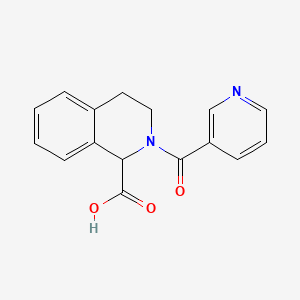![molecular formula C12H11BrClNS B7588870 N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as BTRX-335140 or BTRX-140 and is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). The chemical structure of BTRX-140 includes a thiophene ring, a chlorophenyl ring, and an amine group, which are essential for its biological activity.
Wirkmechanismus
BTRX-140 acts as an SNDRI, which means it inhibits the reuptake of serotonin, norepinephrine, and dopamine neurotransmitters. By inhibiting the reuptake of these neurotransmitters, BTRX-140 increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. This mechanism of action is similar to other antidepressants and anxiolytics, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Biochemical and Physiological Effects:
BTRX-140 has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, leading to enhanced neurotransmission. This effect is thought to be responsible for the antidepressant and anxiolytic effects of the compound. BTRX-140 has also been shown to reduce the reinforcing effects of cocaine, indicating its potential as an anti-addictive agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BTRX-140 in lab experiments is its specificity for the serotonin, norepinephrine, and dopamine transporters. This specificity allows researchers to investigate the role of these neurotransmitters in various neurological disorders. However, one of the limitations of BTRX-140 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for BTRX-140 research, including:
1. Investigating the efficacy of BTRX-140 in clinical trials for depression and anxiety disorders.
2. Exploring the potential use of BTRX-140 in treating other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and post-traumatic stress disorder (PTSD).
3. Investigating the mechanism of action of BTRX-140 in reducing the reinforcing effects of cocaine.
4. Studying the pharmacokinetics and pharmacodynamics of BTRX-140 in vivo to optimize its dosing and administration.
5. Developing analogs of BTRX-140 with improved solubility and specificity for the serotonin, norepinephrine, and dopamine transporters.
In conclusion, BTRX-140 is a novel SNDRI that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further research is needed to investigate the efficacy and safety of BTRX-140 in clinical trials and to explore its mechanism of action and potential use in treating other neurological disorders.
Synthesemethoden
The synthesis of BTRX-140 involves several steps, including the reaction of 3-bromothiophene-2-carboxaldehyde with 2-chlorobenzylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the desired amine product. The final product is obtained by treating the amine with HCl gas to form the hydrochloride salt of BTRX-140.
Wissenschaftliche Forschungsanwendungen
BTRX-140 has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and addiction. The compound has shown promising results in preclinical studies, indicating its potential as a novel antidepressant and anxiolytic agent. BTRX-140 has also been investigated for its potential use in treating drug addiction, especially cocaine addiction.
Eigenschaften
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNS/c13-10-5-6-16-12(10)8-15-7-9-3-1-2-4-11(9)14/h1-6,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOMVRYJALFXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=C(C=CS2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)






![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)